molecular formula C19H15BrClFO4 B2853092 Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384359-68-6

Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2853092
CAS No.: 384359-68-6
M. Wt: 441.68
InChI Key: NYMPSUGMQVWGEV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a complex substitution pattern. Its structure includes a 2-methyl group on the benzofuran core, a bromine atom at position 6, and a (2-chloro-4-fluorophenyl)methoxy group at position 4. This compound belongs to a class of molecules studied for diverse biological activities, including cytotoxicity, antifungal, and antiviral effects .

Properties

IUPAC Name

ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClFO4/c1-3-24-19(23)18-10(2)26-16-8-14(20)17(7-13(16)18)25-9-11-4-5-12(22)6-15(11)21/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMPSUGMQVWGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=C(C=C3)F)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring structure. Its specific structure includes a bromo substituent, a methoxy group, and a chloro-fluorophenyl moiety, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions that have been optimized for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCC18065.93Induction of apoptosis
HeLa5.61VEGFR-2 inhibition
A549Not specifiedCytotoxicity

The mechanism of action involves the induction of apoptosis in cancer cells, as demonstrated through flow cytometry assays. For instance, treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations in HCC1806 cells, indicating its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Study on Anticancer Mechanisms

A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of benzofuran derivatives. This compound was tested for its ability to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis. The results indicated that at concentrations of 100 µM, the compound inhibited VEGFR-2 activity by approximately 38%, demonstrating its potential as an antiangiogenic agent .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of various benzofuran derivatives, including our compound of interest. The results highlighted that this compound had notable MIC values against multi-drug resistant strains, suggesting its utility in addressing the growing concern of antibiotic resistance .

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

The substituent on the benzyloxy group significantly impacts biological activity and physicochemical properties.

Compound Name Benzyloxy Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 4-Cl C₁₉H₁₅BrClO₄ 423.69 Screening compound; structural analog
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-F C₁₉H₁₅BrFO₄ 423.69 Potential lipophilicity (XLogP3 ~6.4)
Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (Target) 2-Cl, 4-F (di-substituted) C₁₉H₁₄BrClF O₄ 442.67 Enhanced steric/electronic effects* N/A
Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 3-Cl C₁₉H₁₅BrClO₄ 423.69 Structural isomer; activity data pending

Key Observations :

  • Di-substituted Halogens: The target compound’s 2-chloro-4-fluorophenyl group introduces both steric hindrance and electron-withdrawing effects, which may enhance binding specificity compared to mono-substituted analogs .
  • Lipophilicity : The fluorine atom in the 2-fluorophenyl analog (XLogP3 = 6.4) suggests high lipophilicity, which correlates with membrane permeability but may reduce solubility .
Variations in the Benzofuran Core
Compound Name Benzofuran Substituents Molecular Weight (g/mol) Notable Features References
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 2-Phenyl 463.75 Increased aromaticity; potential π-π interactions
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Propenoxy linker 400.03 Extended conjugation; possible UV activity
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Propenoxy linker 414.06 Improved solubility via flexible chain

Key Observations :

  • 2-Methyl vs.
  • Propenoxy Linkers: Compounds with unsaturated chains (e.g., propenoxy) exhibit extended conjugation, which may enhance UV detection or photostability .
Ester Group Modifications
Compound Name Ester Group Molecular Weight (g/mol) Impact on Activity References
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate Methyl 429.27 Cytotoxic and antifungal activities
This compound (Target) Ethyl 442.67 Higher lipophilicity vs. methyl esters N/A

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters generally increase lipophilicity, prolonging metabolic half-life but reducing aqueous solubility .

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